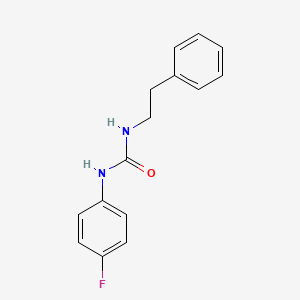
N-(4-isopropylphenyl)-N'-(2-methoxybenzyl)urea
Descripción general
Descripción
N-(4-isopropylphenyl)-N'-(2-methoxybenzyl)urea, also known as IMMU-132, is a novel antibody-drug conjugate that has shown promise as a treatment for various types of cancer.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-N'-(2-methoxybenzyl)urea involves the targeted delivery of SN-38 to cancer cells expressing Trop-2, which is a cell surface protein overexpressed in many types of cancer. Once the drug is released in the tumor microenvironment, it inhibits topoisomerase I, leading to DNA damage and ultimately cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with a long half-life and low toxicity. The drug has also been shown to accumulate in tumor tissues, leading to increased efficacy and reduced side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-isopropylphenyl)-N'-(2-methoxybenzyl)urea has several advantages for lab experiments, such as its high specificity and targeted delivery, which make it ideal for studying cancer biology and drug development. However, the drug's complex structure and synthesis method can make it challenging to produce in large quantities, limiting its availability for research purposes.
Direcciones Futuras
There are several future directions for N-(4-isopropylphenyl)-N'-(2-methoxybenzyl)urea research, such as exploring its efficacy in combination with other cancer treatments, optimizing the drug's pharmacokinetic profile, and developing new linkers that can improve the drug's stability and efficacy. Additionally, further studies are needed to understand the drug's mechanism of action and its potential applications in treating other types of cancer.
Conclusion:
This compound is a promising antibody-drug conjugate that has shown efficacy in treating various types of cancer. Its targeted delivery and favorable pharmacokinetic profile make it an ideal candidate for further research and development. With continued studies, this compound has the potential to become a valuable addition to the arsenal of cancer treatments available to patients.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-N'-(2-methoxybenzyl)urea has been extensively studied in preclinical and clinical trials for its efficacy in treating various types of cancer, such as breast, lung, and ovarian cancer. The drug has shown promising results in reducing tumor growth and improving overall survival rates in patients with advanced-stage cancer.
Propiedades
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)14-8-10-16(11-9-14)20-18(21)19-12-15-6-4-5-7-17(15)22-3/h4-11,13H,12H2,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEVPGAYHNKSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4421430.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B4421433.png)
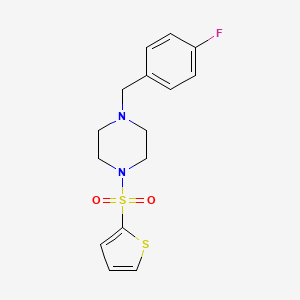
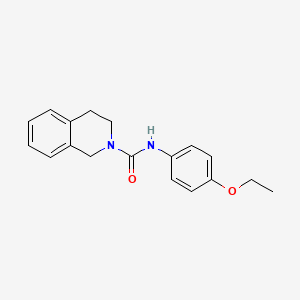
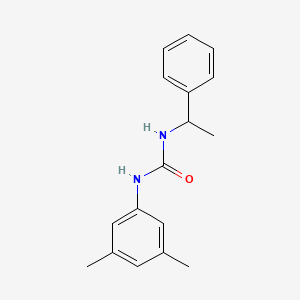
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4421481.png)
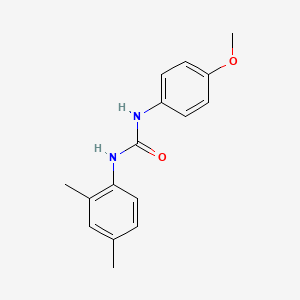
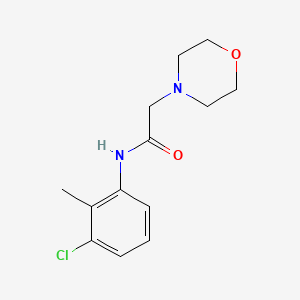
![1-(2-furoyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4421491.png)
![4-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4421512.png)
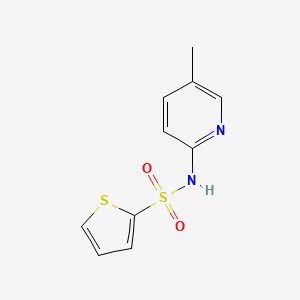
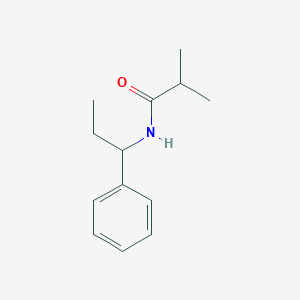
![4-{4-allyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4421535.png)
